molecular formula C14H11NO B11828289 4-phenoxy-1H-indole

4-phenoxy-1H-indole

Cat. No.: B11828289
M. Wt: 209.24 g/mol
InChI Key: VYXXECBUSAHQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxy-1H-indole is a heterocyclic aromatic organic compound that features an indole core substituted with a phenoxy group at the 4-position Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenoxy-1H-indole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by phenoxy substitution using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxy-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Phenol derivatives, acid catalysts.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of this compound.

    Reduction Products: Reduced derivatives with modified functional groups.

    Substitution Products: Various substituted indole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-phenoxy-1H-indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    4-Phenyl-1H-indole: Similar structure but with a phenyl group instead of a phenoxy group.

    4-Methoxy-1H-indole: Contains a methoxy group at the 4-position instead of a phenoxy group.

    4-Chloro-1H-indole: Features a chloro group at the 4-position.

Uniqueness: 4-Phenoxy-1H-indole is unique due to the presence of the phenoxy group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

4-phenoxy-1H-indole

InChI

InChI=1S/C14H11NO/c1-2-5-11(6-3-1)16-14-8-4-7-13-12(14)9-10-15-13/h1-10,15H

InChI Key

VYXXECBUSAHQQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC3=C2C=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.